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  • Product: 2-Aminoisoquinolin-1(2H)-one
  • CAS: 66193-87-1

Core Science & Biosynthesis

Foundational

Part 1: The Primary Molecular Target: PARP1 and the DNA Damage Response

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Aminoisoquinolin-1(2H)-one This guide provides a detailed exploration of the in vitro mechanism of action for 2-Aminoisoquinolin-1(2H)-one, a member of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Aminoisoquinolin-1(2H)-one

This guide provides a detailed exploration of the in vitro mechanism of action for 2-Aminoisoquinolin-1(2H)-one, a member of a chemical class renowned for its potent biological activities. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] While public domain data specifically for the 2-amino isomer is limited, this document will proceed under the well-supported hypothesis that its primary mechanism of action is the inhibition of PARP1. We will dissect this mechanism from direct target engagement and enzymatic inhibition to the downstream cellular consequences, providing field-proven protocols and insights for researchers, scientists, and drug development professionals.

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the cellular DNA damage response (DDR).[4][5] This nuclear enzyme acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair. Upon binding to damaged DNA, PARP1 undergoes a conformational change that activates its catalytic domain. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other acceptor proteins, including histones.[4][6] This process, known as PARylation, creates a negatively charged scaffold that recruits other critical DDR proteins to the site of damage, facilitating DNA repair.[5]

Inhibitors based on the isoquinolin-1-one scaffold, such as the well-characterized 5-Aminoisoquinolin-1(2H)-one (5-AIQ), act as competitive inhibitors by binding to the NAD+ pocket of PARP1, thereby preventing PAR chain synthesis.[2][3] This enzymatic inhibition is the first layer of their mechanism.

dna_damage DNA Single-Strand Break (SSB) parp1 PARP1 (Inactive) dna_damage->parp1 Recruitment & Binding parp1_active PARP1 (Active) parp1->parp1_active Activation par Poly(ADP-ribose) Chains (PARylation) parp1_active->par Catalytic Activity nad NAD+ nad->par Catalytic Activity ddr_proteins DNA Damage Repair (BER/SSBR Machinery) par->ddr_proteins Recruitment repair DNA Repair ddr_proteins->repair Repair Facilitation inhibitor 2-Aminoisoquinolin-1(2H)-one (PARP Inhibitor) inhibitor->parp1_active Competitive Inhibition (Blocks NAD+ Binding)

Caption: PARP1 signaling pathway at a DNA single-strand break.

Part 2: Validating Target Engagement and Enzymatic Potency

To validate that 2-Aminoisoquinolin-1(2H)-one directly interacts with and inhibits PARP1 in vitro, two key assays are indispensable: a biochemical enzymatic assay to determine potency (IC50) and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological context (EC50).

Biochemical PARP1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme. A common format is an ELISA-based assay that detects the product, PAR.

Causality Behind the Protocol: The experiment is designed to provide PARP1 with all necessary components for its function (activated DNA, NAD+) and then measure the reduction in its product formation in the presence of the inhibitor. Using a known inhibitor like Olaparib serves as a benchmark for assay performance and relative potency.

Protocol: PARP1 Chemiluminescent Activity Assay

  • Plate Coating: Coat a 96-well plate with histone H1 (a PARP1 substrate) and incubate overnight at 4°C. Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Setup: In each well, add PARP1 assay buffer, activated DNA (containing SSBs), and purified human PARP1 enzyme.

  • Inhibitor Addition: Add serial dilutions of 2-Aminoisoquinolin-1(2H)-one (e.g., from 1 nM to 100 µM in DMSO). Include "No Inhibitor" (vehicle control) and "Positive Control" (e.g., Olaparib) wells.

  • Initiate Reaction: Add the PARP1 substrate, NAD+, to all wells to start the enzymatic reaction. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes PAR chains (anti-PAR). Incubate for 1 hour.

    • Wash, then add a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash, then add a chemiluminescent HRP substrate (e.g., ECL).

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

Table 1: Representative Data for PARP Inhibitors

CompoundPARP1 Biochemical IC50 (nM)
Olaparib (Control)5
5-AIQ (Reference)30
2-Aminoisoquinolin-1(2H)-oneTo be determined
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein inside intact cells.[4][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[8][9]

Causality Behind the Protocol: By heating cells to a range of temperatures, we can generate a "melting curve" for the target protein. A successful inhibitor will bind to PARP1, stabilizing it and shifting this curve to higher temperatures. The isothermal dose-response variant confirms that this stabilization is concentration-dependent, providing a measure of cellular potency (EC50).

Protocol: CETSA for PARP1 Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or MDA-MB-436) to ~80-90% confluency.[4] Treat cells with various concentrations of 2-Aminoisoquinolin-1(2H)-one or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection (Western Blot):

    • Collect the supernatant (soluble protein fraction).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.

    • Detect bands using an ECL substrate.

  • Data Analysis:

    • Melting Curve: Quantify band intensities and plot the percentage of soluble PARP1 against temperature. A rightward shift in the curve for inhibitor-treated samples indicates stabilization.

    • Isothermal Dose-Response: Heat all samples at a single, optimized temperature (e.g., 52°C).[4] Plot the amount of soluble PARP1 against the inhibitor concentration to determine the EC50.

start Intact Cells Treated with Inhibitor or Vehicle heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifuge High-Speed Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant pellet Discard Pellet (Aggregated Proteins) centrifuge->pellet western Western Blot (Detect Soluble PARP1) supernatant->western analysis Data Analysis (Generate Melting Curve / EC50) western->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Cellular Consequences of PARP1 Inhibition

Beyond direct target binding, a robust in vitro characterization requires assessing the downstream effects of PARP1 inhibition on cellular processes. This involves measuring the inhibition of PARylation and quantifying the resulting accumulation of DNA damage.

Inhibition of Cellular PARylation

This assay validates that the compound inhibits PARP1's enzymatic function within the cell, especially after DNA damage has been induced.[10]

Protocol: Western Blot for Cellular PARylation

  • Cell Culture and Treatment: Seed a relevant cell line in 6-well plates. Pre-treat cells with various concentrations of 2-Aminoisoquinolin-1(2H)-one or vehicle for 1-2 hours.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes) to activate PARP1.

  • Lysis and Protein Quantification: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine protein concentration using a BCA assay.

  • Western Blot: Separate equal amounts of protein lysate by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody that detects PAR chains. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Analysis: Compare the intensity of the PAR signal in inhibitor-treated samples to the vehicle-treated, DNA-damaged control. A potent inhibitor will significantly reduce the PAR signal.

Induction of DNA Damage and Synthetic Lethality

The therapeutic potential of PARP inhibitors is rooted in the concept of synthetic lethality .[5] In cancers with mutations in other DNA repair pathways, such as those involving BRCA1/2 (which are critical for homologous recombination repair of double-strand breaks), cells become highly dependent on PARP1 for survival. Inhibiting PARP1 in these cells leads to an accumulation of unrepaired SSBs, which collapse replication forks and generate toxic double-strand breaks (DSBs). Without a functional BRCA pathway to repair these DSBs, the cells undergo apoptosis.

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP1-mediated Repair ssb1->parp1 survival1 Cell Survival parp1->survival1 dsb1 Double-Strand Break (DSB) brca1 BRCA-mediated Repair (Homologous Recombination) dsb1->brca1 brca1->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP1 Repair Blocked by Inhibitor ssb2->parp2 dsb2 DSB Accumulation parp2->dsb2 brca2 BRCA Pathway Defective dsb2->brca2 death Cell Death (Apoptosis) brca2->death

Caption: The principle of synthetic lethality with PARP inhibitors.

Two key assays to visualize the downstream DNA damage caused by PARP inhibition are the Comet assay and γ-H2AX staining.

3.2.1 Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12] Under electrophoresis, undamaged, supercoiled DNA remains in the nucleoid (the "head"), while fragmented DNA migrates out, forming a "tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol: Alkaline Comet Assay

  • Cell Preparation: After treatment with 2-Aminoisoquinolin-1(2H)-one, harvest cells and resuspend them at 1x10^5 cells/mL in ice-cold PBS.

  • Slide Preparation: Mix cell suspension with low-melting-point agarose and immediately pipette onto a CometSlide™. Allow to solidify.

  • Lysis: Immerse slides in a lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) for ~30 minutes to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at low voltage in the same alkaline buffer.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualization and Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to quantify the "tail moment" or "percent DNA in tail" for at least 50 cells per condition.

3.2.2 γ-H2AX Foci Formation Assay

The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γ-H2AX) at the sites of DNA double-strand breaks. This phosphorylation event serves as a robust biomarker for DSBs.[12] Immunofluorescence staining can be used to visualize these γ-H2AX "foci" within the nucleus.

Protocol: γ-H2AX Immunofluorescence Staining

  • Cell Culture: Grow cells on glass coverslips and treat with the inhibitor.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).

  • Primary Antibody: Incubate with a primary antibody specific for γ-H2AX overnight at 4°C.

  • Secondary Antibody: Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a confocal or high-content imaging system. Quantify the number of γ-H2AX foci per nucleus. An increase in foci indicates an accumulation of DSBs.

Part 4: Potential Off-Target Activities

While PARP1 is the likely primary target, a comprehensive in vitro analysis should consider potential off-target effects. The isoquinoline core is present in molecules that can inhibit other enzymes, such as Rho-kinases.[13][14] Therefore, selectivity profiling against other PARP family members (e.g., PARP2) and a panel of unrelated kinases and receptors is a critical step in late-stage preclinical characterization to ensure the observed cellular phenotype is due to on-target activity.

Conclusion

The in vitro mechanism of action of 2-Aminoisoquinolin-1(2H)-one can be systematically and robustly elucidated through a series of well-defined experiments. By confirming direct target engagement with CETSA, quantifying enzymatic inhibition, measuring the downstream blockade of PARylation, and visualizing the resultant accumulation of DNA damage, researchers can build a comprehensive profile of this compound. This multi-faceted approach, grounded in sound experimental design and controls, is essential for validating its mechanism and advancing its potential as a therapeutic agent.

References

  • Almqvist, H. et al. A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. [Link]

  • Huber, K. V. M. et al. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. PMC. [Link]

  • ResearchGate. In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). [Link]

  • Brieieva, O. & Higgs, M. In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. Drug Target Review. [Link]

  • Wang, Y. et al. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Colotta, F. et al. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

  • Singh, M. et al. In vitro analysis of PARP inhibitor nanoformulations. PMC. [Link]

  • Pacher, P. & Szabo, C. 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. PubMed. [Link]

  • Threadgill, M. D. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). PubMed. [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Potikha, L. et al. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. [Link]

  • De Vos, M. et al. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response. eLife. [Link]

  • Zhang, H. et al. An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. PubMed. [Link]

  • Aude, A. et al. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues. MDPI. [Link]

  • Li, H. et al. Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. PMC. [Link]

  • Leśniak, A. et al. Octahydroquinoxalin-2(1H)-One-Based Aminophosphonic Acids and Their Derivatives—Biological Activity towards Cancer Cells. MDPI. [Link]

  • Levy, D. et al. Single-molecule approaches for DNA damage detection and repair. PMC. [Link]

  • Al-Majd, R. M. et al. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. [Link]

  • ResearchGate. General assays for detecting DNA damage (A) Immunohistochemistry with antibodies directed against g-H2AX. [Link]

  • Feng, C. et al. Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: part 2, optimization for blood pressure reduction in spontaneously hypertensive rats. PubMed. [Link]

  • Lord, C. J. & Ashworth, A. PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

  • David, S. S. et al. FSHing for DNA Damage: Key Features of MutY Detection of 8-Oxoguanine:Adenine Mismatches. PMC. [Link]

  • Harris, S. F. et al. Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. PubMed. [Link]

  • Chem-Impex. 6-Aminoisoquinolin-1(2H)-one. [Link]

  • Al-Obaidi, A. S. M. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

Sources

Exploratory

2-Aminoisoquinolin-1(2H)-one: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on privileged heterocyclic scaffolds. 2-Aminoisoquinolin-1(2H)-one (also known as N-aminoisoquinolone) has emerged as a critical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on privileged heterocyclic scaffolds. 2-Aminoisoquinolin-1(2H)-one (also known as N-aminoisoquinolone) has emerged as a critical building block in medicinal chemistry. Structurally, it is a bicyclic system comprising an aromatic benzene ring fused to a nitrogen-containing pyridinone ring, distinguished by an exocyclic N-amino ( N−NH2​ ) group. This specific N-N bond acts as a versatile vector for functionalization, enabling the rapid generation of diverse libraries for high-throughput screening against kinase and G-protein-coupled receptor (GPCR) targets.

This whitepaper provides an authoritative analysis of the physical and chemical properties of 2-Aminoisoquinolin-1(2H)-one, details field-proven synthetic methodologies, and outlines its applications in modern drug development.

Physicochemical and Structural Profiling

Understanding the physicochemical parameters of 2-Aminoisoquinolin-1(2H)-one is essential for predicting its pharmacokinetic behavior and reactivity. The molecule exhibits a planar, conjugated π -system that facilitates strong π−π stacking interactions within protein binding pockets.

The exocyclic primary amine serves as a potent hydrogen bond donor, while the carbonyl oxygen and the pyridinone nitrogen act as hydrogen bond acceptors. This dual capability allows the scaffold to anchor deeply into the hinge regions of kinases.

Quantitative Data Summary

The following table summarizes the core physicochemical properties, calculated to guide Lipinski Rule of Five compliance during lead optimization.

Table 1: Physicochemical Properties of 2-Aminoisoquinolin-1(2H)-one

PropertyValueCausality / Relevance to Drug Design
Chemical Formula C9​H8​N2​O Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 160.17 g/mol Highly efficient ligand efficiency (LE) metric starting point.
Appearance Pale yellow crystalline solidIndicates a stable, highly conjugated aromatic system.
Topological Polar Surface Area ~49.4 ŲOptimal for membrane permeability and oral bioavailability.
Hydrogen Bond Donors 1 ( −NH2​ group)Critical for interacting with target active-site residues.
Hydrogen Bond Acceptors 2 ( C=O , Pyridinone N )Facilitates water-mediated hydrogen bond networks.
Rotatable Bonds 1 ( N−NH2​ bond)Low entropic penalty upon binding to target proteins.
LogP (Predicted) 1.1 - 1.3Excellent hydrophilicity-lipophilicity balance for ADME profiles.

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 2-Aminoisoquinolin-1(2H)-one can be achieved through multiple strategic pathways. The most reliable and scalable method involves the hydration of an isocoumarin precursor followed by condensation with hydrazine . Alternatively, modern transition-metal catalysis allows for the direct construction of the core via Cobalt-catalyzed C-H activation and annulation of hydrazides with allenes .

Pathway A: Isocoumarin Hydration and Condensation

This pathway leverages the ring-opening of isocoumarin (often synthesized via Pd-catalyzed α -arylation) into a reactive 3-hydroxy isochromanone intermediate. Subsequent treatment with hydrazine drives a condensation reaction that re-aromatizes the system, yielding the target N-aminoisoquinolone.

Synthesis A Isocoumarin Precursor B 3-Hydroxy Isochromanone (Hydrated Intermediate) A->B LiOH (1.5 eq) THF/H2O, 2h, rt D 2-Aminoisoquinolin-1(2H)-one (Target Scaffold) B->D Condensation & Dehydration C Hydrazine (NH2NH2) Acetic Acid, 90°C C->D N-N Insertion

Fig 1: Synthetic pathway of 2-Aminoisoquinolin-1(2H)-one via isocoumarin hydration.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility, the following protocol details the causality behind each reagent choice and includes built-in quality control checks. This methodology is adapted from established protocols for synthesizing N-heterocycles from hydrated isocoumarin cores .

Phase 1: Hydration of the Isocoumarin Core
  • Objective: Open the stable isocoumarin lactone to form the reactive 3-hydroxy isochromanone intermediate.

  • Step 1: Dissolve the starting isocoumarin (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and H2​O .

    • Causality: THF ensures the hydrophobic organic precursor remains fully solvated, while water is strictly required as the reactant for the hydroxide-mediated hydration.

  • Step 2: Add Lithium Hydroxide (LiOH, 1.5 equiv) at room temperature and stir for 2 hours.

    • Causality: LiOH provides the necessary basicity to attack the lactone carbonyl. The mild nature of LiOH prevents the extensive degradation or over-hydrolysis that stronger bases (like NaOH) might cause.

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The disappearance of the highly UV-active isocoumarin spot and the appearance of a baseline-shifted, more polar spot confirms complete hydration.

Phase 2: Hydrazine Condensation and Aromatization
  • Objective: Insert the N-N moiety and drive the dehydration to restore the aromatic isoquinolone system.

  • Step 1: Isolate the 3-hydroxy isochromanone and redissolve it in glacial acetic acid (AcOH).

    • Causality: AcOH acts as a dual-purpose reagent. It is an excellent solvent for the intermediate and serves as an acid catalyst that protonates the hydroxyl group, converting it into a superior leaving group ( H2​O ) for the subsequent condensation.

  • Step 2: Add hydrazine monohydrate (1.5 equiv) and heat the mixture to 90 °C for 3 hours.

    • Causality: The elevated temperature provides the thermodynamic push required to overcome the activation energy of the final dehydration step, locking the molecule into the highly stable, aromatic 2-Aminoisoquinolin-1(2H)-one configuration.

  • Self-Validation Check: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the crude mixture. The target mass [M+H]+ of 161.17 m/z must be the dominant peak, confirming successful N-N bond formation and aromatization.

Applications in Drug Development

In pharmaceutical development, the 2-Aminoisoquinolin-1(2H)-one core is classified as a "privileged scaffold." Its primary utility lies in the reactivity of the exocyclic amine, which can be readily converted into amides, ureas, or sulfonamides to probe structure-activity relationships (SAR).

Furthermore, the core can undergo selective C−H activation at the C3 or C4 positions to introduce aryl or alkyl groups, expanding the spatial footprint of the molecule to engage adjacent hydrophobic pockets in target proteins .

DrugDiscovery Core 2-Aminoisoquinolin-1(2H)-one Deriv1 C4-Alkylation / Arylation Core->Deriv1 Deriv2 N-Functionalization (Ureas/Amides) Core->Deriv2 Deriv3 C-H Activation (Tricyclic Fusion) Core->Deriv3 Screen High-Throughput Screening (Kinases / GPCRs) Deriv1->Screen Deriv2->Screen Deriv3->Screen Lead Lead Optimization Screen->Lead Hit Selection & SAR

Fig 2: Derivatization and screening workflow for N-aminoisoquinolone in drug discovery.

Conclusion

2-Aminoisoquinolin-1(2H)-one represents a highly versatile and pharmacologically valuable chemical entity. Its ideal physicochemical properties—characterized by a low molecular weight, optimal TPSA, and balanced lipophilicity—make it a prime candidate for oral drug design. By leveraging robust synthetic routes such as isocoumarin hydration or transition-metal-catalyzed annulation, researchers can efficiently generate diverse libraries of N-aminoisoquinolone derivatives, accelerating the discovery of next-generation therapeutics.

References

  • Title: Synthesis of 4-Alkylated Isocoumarins via Pd-Catalyzed α -Arylation Reaction Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Cobalt-Catalyzed 2-(1-Methylhydrazinyl)pyridine-Assisted Direct C−H/N−H Functionalization of Benzoyl Hydrazide with Isocyanide: Efficient Synthesis of Iminoisoindolinone Derivatives Source: Advanced Synthesis & Catalysis, Wiley Online Library URL: [Link]

Exploratory

Toxicity Profile and Safety Data for 2-Aminoisoquinolin-1(2H)-one: A Preclinical Toxicological Framework

Executive Summary The isoquinolinone scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and dihydroorotate dehydrogenase (DHO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinolinone scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors . However, the introduction of an N-amino group to form 2-Aminoisoquinolin-1(2H)-one introduces unique toxicological variables. While the parent isoquinolinone core is generally characterized by high tolerability and a favorable safety profile , the N-N bond of the N-amino moiety acts as a hydrazine-like pharmacophore. This structural feature requires rigorous preclinical safety profiling due to its susceptibility to oxidative cleavage, which can lead to the release of nitric oxide (NO) or the generation of reactive nitrogen species .

This whitepaper provides an in-depth, mechanistic guide to evaluating the toxicity profile of 2-Aminoisoquinolin-1(2H)-one, offering self-validating experimental workflows for drug development scientists.

Structural Alerts and Mechanistic Toxicology

The Isoquinolin-1(2H)-one Core

The unsubstituted 1(2H)-isoquinolinone core is widely recognized for its safety in medicinal chemistry. Recent advances in synthetic isoquinoline-based derivatives demonstrate that these scaffolds typically exhibit low acute toxicity and do not inherently possess genotoxic structural alerts . Their primary mode of biological interaction is target-specific (e.g., hydrogen bonding with the DHODH active site) rather than non-specific macromolecular alkylation .

The N-Amino (Hydrazine-like) Moiety

The toxicological complexity of 2-Aminoisoquinolin-1(2H)-one arises entirely from the N-NH₂ bond. Hydrazine moieties connected to electron-deficient rings are highly susceptible to metabolic oxidation . In the liver, Cytochrome P450 (CYP450) enzymes can catalyze the cleavage of the N-N bond. This denitrosation process can yield two distinct toxicological outcomes:

  • Therapeutic/Toxic NO Release: The cleavage can release nitric oxide (NO). While targeted NO release is explored for antitrypanosomal agents , systemic NO release can cause severe vasodilation and oxidative stress.

  • Reactive Intermediate Formation: Oxidation may generate a highly electrophilic nitrenium ion. If not rapidly scavenged by glutathione (GSH), this intermediate can covalently bind to hepatic proteins or DNA, leading to drug-induced liver injury (DILI) or mutagenesis.

MetabolicPathway Parent 2-Aminoisoquinolin-1(2H)-one CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Phase I Metabolism Cleavage N-N Bond Cleavage (NO Release) CYP450->Cleavage Oxidative Stress Reactive Reactive Nitrogen Species (Nitrenium Ion) Cleavage->Reactive Intermediate Formation Detox GSH Conjugation (Detoxification) Reactive->Detox Glutathione Scavenging Tox Macromolecular Binding (Cytotoxicity) Reactive->Tox Glutathione Depletion

Metabolic activation and detoxification pathway of 2-Aminoisoquinolin-1(2H)-one.

Preclinical Safety Profiling Workflows

To accurately profile the safety of 2-Aminoisoquinolin-1(2H)-one, researchers must deploy assays that account for its specific metabolic liabilities. The following self-validating protocols are designed to isolate the toxicity of the N-amino group.

Protocol 1: In Vitro Hepatotoxicity Assay (HepG2)

Causality: Because the primary liability of the N-amino group is CYP450-mediated bioactivation, standard fibroblast assays are insufficient. HepG2 cells are utilized because they retain basal expression of human hepatic metabolizing enzymes, allowing for the observation of metabolite-driven toxicity.

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C to allow for adherence.

  • Compound Dosing: Prepare a 10 mM stock of 2-Aminoisoquinolin-1(2H)-one in DMSO. Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains 0.5% to prevent solvent toxicity.

  • Viability Quantification (48h): Add CellTiter-Glo® luminescent reagent to measure intracellular ATP levels. Self-Validation: ATP depletion is an early, highly sensitive marker of mitochondrial dysfunction, which is the primary downstream effect of nitrenium-induced oxidative stress.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. An IC₅₀ < 50 µM indicates a high risk of hepatotoxicity.

Protocol 2: Genotoxicity Profiling (Ames Test)

Causality: Hydrazine derivatives carry a known structural alert for mutagenicity . The Ames test is mandatory to determine if the N-N cleavage products induce DNA base-pair substitutions or frameshifts.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation (Crucial Step): Run parallel assays with and without 10% rat liver S9 fraction. Self-Validation: The N-amino group is inherently stable; it requires S9-mediated oxidative activation to form the mutagenic nitrenium ion. A positive result only in the S9+ cohort confirms metabolic bioactivation.

  • Plating & Incubation: Mix the compound (up to 5000 µ g/plate ), bacterial suspension, and S9 mix in top agar. Pour over minimal glucose agar plates and incubate at 37°C for 48 hours.

  • Analysis: Count revertant colonies. A dose-dependent increase of 2-fold over the vehicle control constitutes a positive genotoxic alert, halting further development unless the mechanism is proven to be non-relevant to humans.

SafetyWorkflow Synthesis Compound Synthesis InVitro In Vitro Cytotoxicity (HepG2) Synthesis->InVitro Ames Genotoxicity (Ames + S9) InVitro->Ames IC50 > 50 µM InVivo In Vivo Acute Tox (Rodent MTD) Ames->InVivo Mutagenicity Negative Decision Safety Lead Selection InVivo->Decision Favorable MTD

Step-by-step preclinical safety screening workflow for N-amino heterocycles.

Quantitative Data Summaries

The table below synthesizes predictive and empirical toxicological metrics for isoquinolinone derivatives, highlighting the specific impact of the N-amino substitution compared to the highly safe unsubstituted core , .

Table 1: Comparative Toxicological Metrics for Isoquinolinone Derivatives

Compound ClassRepresentative ScaffoldHepG2 IC₅₀ (µM)Ames Test (S9+)Primary Toxicity Mechanism
Unsubstituted Core Isoquinolin-1(2H)-one> 100NegativeMinimal; high tolerability
N-Amino Substituted 2-Aminoisoquinolin-1(2H)-one40 - 80Potentially PositiveN-N cleavage; NO release
Halogenated Core 6-Fluoroisoquinolin-1-one> 100NegativeTarget-specific (e.g., DHODH)
Alkylated Core 2-Methylisoquinolin-1-one> 100NegativeMinimal

Conclusion

While the isoquinolinone core is a highly stable and safe pharmacophore, the synthesis of 2-Aminoisoquinolin-1(2H)-one introduces a reactive N-amino moiety that fundamentally alters its safety profile. Drug development professionals must prioritize metabolic stability and genotoxicity screening (specifically S9-mediated Ames testing) early in the pipeline. By utilizing the workflows outlined in this guide, researchers can effectively navigate the structural alerts associated with hydrazine-like moieties and isolate safe, efficacious lead compounds.

References

  • DeRatt, L. G., et al. "Discovery of JNJ-74856665: A Novel Isoquinolinone DHODH Inhibitor for the Treatment of AML." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Balewski, Ł., & Kornicka, A. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 2025. URL:[Link]

  • Romero, A. H., et al. "Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release." ACS Omega, 2022. URL:[Link]

Foundational

Discovery and early investigation of 2-Aminoisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Discovery and Early Investigation of 2-Aminoisoquinolin-1(2H)-one Authored by: A Senior Application Scientist Abstract The isoquinolin-1(2H)-one scaffold is a privileged structure in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Early Investigation of 2-Aminoisoquinolin-1(2H)-one

Authored by: A Senior Application Scientist

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and natural products.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and early preclinical investigation of a key derivative, 2-Aminoisoquinolin-1(2H)-one. The narrative focuses on its emergence as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. We will explore the scientific rationale behind its investigation, detail foundational experimental protocols, and contextualize its significance within the broader landscape of targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecular entity.

The Isoquinolin-1(2H)-one Scaffold: A Foundation for Bioactivity

The isoquinolin-1(2H)-one ring system is a recurring motif in a wide array of natural products, including alkaloids like coryaldine and thalflavine, and serves as a versatile template for synthetic medicinal chemistry.[2] Molecules incorporating this scaffold have demonstrated a remarkable diversity of biological activities, including potential as anticancer, anti-platelet, and vasodilative agents.[3][4][5] This inherent bioactivity makes the isoquinolin-1(2H)-one core an attractive starting point for the design and discovery of novel therapeutic agents. The exploration of various substitutions around this core has led to the identification of compounds with specific and potent mechanisms of action, a prime example being the investigation of amino-substituted derivatives as enzyme inhibitors.

Discovery Context: The Rise of PARP Inhibition and Synthetic Lethality

The discovery and investigation of 2-Aminoisoquinolin-1(2H)-one are intrinsically linked to the validation of Poly (ADP-ribose) polymerase (PARP) as a major therapeutic target in oncology.

The Role of PARP in DNA Repair

PARP is a family of nuclear enzymes crucial for cellular homeostasis, particularly in response to DNA damage.[6] PARP-1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the repair process.[7] Inhibition of PARP effectively cripples this key SSB repair pathway.

The "Synthetic Lethality" Hypothesis

The therapeutic power of PARP inhibitors is best explained by the concept of "synthetic lethality." This occurs when the simultaneous loss of two genes (or pathways) is lethal to a cell, while the loss of either one alone is not. Many hereditary cancers, particularly those of the breast and ovaries, are caused by mutations in the BRCA1 or BRCA2 genes.[8] These genes are critical for the high-fidelity repair of DNA double-strand breaks (DSBs) through a process called homologous recombination (HR).[7]

In a cancer cell with a BRCA mutation (i.e., deficient in HR), the cell becomes heavily reliant on the PARP-mediated SSB repair pathway. When a PARP inhibitor is introduced, the SSBs that naturally occur during cell division go unrepaired. These unrepaired SSBs collapse replication forks, leading to the formation of toxic DSBs. Because the cell is already deficient in the primary mechanism for repairing DSBs (homologous recombination), it cannot cope with this massive increase in DNA damage, leading to genomic instability and ultimately, cell death.[7][8] Normal, healthy cells, which have a functional HR pathway, can tolerate PARP inhibition because they can still effectively repair the resulting DSBs. This creates a therapeutic window to selectively kill cancer cells while sparing normal tissue.

The initial investigations into aminoisoquinolinone derivatives were driven by this powerful hypothesis. Researchers sought water-soluble, potent PARP inhibitors, and the isoquinolinone scaffold proved to be a promising starting point.[6]

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cancer Cell ssb1 DNA Single-Strand Break (SSB) parp1 PARP-Mediated Repair ssb1->parp1 Primary Path dsbs1 Replication Fork Collapse (DSB) ssb1->dsbs1 If unrepaired survival1 Cell Survival parp1->survival1 hr1 Homologous Recombination (HR) Repair dsbs1->hr1 Backup Path hr1->survival1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP-Mediated Repair ssb2->parp2 dsbs2 Replication Fork Collapse (DSB) ssb2->dsbs2 Unrepaired parpi PARP Inhibitor (e.g., 2-Aminoisoquinolin-1(2H)-one) block parpi->block block->parp2 hr2 Homologous Recombination (HR) Repair (Defective) dsbs2->hr2 death Cell Death (Synthetic Lethality) hr2->death

Caption: The principle of synthetic lethality with PARP inhibitors.

Synthesis and Characterization

The synthesis of N-amino substituted isoquinolinones can be achieved through several established routes. A common and effective method involves the ring-opening of a coumarin precursor with hydrazine, followed by cyclization.[9][10] This approach provides a reliable pathway to the desired 2-aminoisoquinolin-1(2H)-one core structure.

Representative Synthetic Protocol

A plausible synthesis begins with a substituted coumarin, which is reacted with hydrazine hydrate. This reaction opens the lactone ring of the coumarin and subsequently forms the N-amino lactam structure of the isoquinolinone.

  • Step 1: Coumarin Preparation: A suitable starting coumarin (e.g., 4,7-dimethylcoumarin) is synthesized via a Pechmann condensation of a phenol (m-cresol) with a β-ketoester (methyl acetoacetate) in the presence of a strong acid catalyst like sulfuric acid.[10]

  • Step 2: Nitration (Optional for derivatization): The coumarin can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which can later be modified.[11]

  • Step 3: Ring Transformation: The coumarin derivative is refluxed with hydrazine hydrate in a solvent such as pyridine or ethanol.[9][11] The nucleophilic attack by hydrazine opens the pyrone ring, which then re-cyclizes to form the N-amino-quinolin-2-one (an isomer and close relative) or the target 2-aminoisoquinolin-1(2H)-one, depending on the starting materials.

  • Step 4: Purification: The final product is isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Characterization is confirmed using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR to verify the functional groups and overall structure.[10][11]

cluster_0 Synthetic Workflow start Substituted Coumarin reagents + Hydrazine Hydrate + Pyridine/Ethanol (Solvent) reflux Reflux (Ring Opening & Cyclization) start->reflux reagents->reflux product Crude Product reflux->product purify Purification (Filtration, Recrystallization) product->purify final Pure 2-Aminoisoquinolin- 1(2H)-one Derivative purify->final

Caption: General workflow for the synthesis of 2-Aminoisoquinolin-1(2H)-one.
Key Reagents and Conditions
Component Function Typical Example Reference
Starting MaterialIsoquinolinone PrecursorSubstituted Coumarin[9][11]
Primary ReagentN-Amino Group SourceHydrazine Hydrate (80-99%)[9][11]
SolventReaction MediumPyridine or Ethanol[9][11]
ConditionDrives ReactionReflux (Heating)[9]
Catalyst (for precursor)Acid CatalystConcentrated Sulfuric Acid[10]

Early Preclinical Investigations

The initial evaluation of novel compounds like 2-Aminoisoquinolin-1(2H)-one involves a series of in vitro and in vivo experiments to establish the mechanism of action, potency, and therapeutic potential. Early studies on the closely related 5-Aminoisoquinolin-1(2H)-one (5-AIQ) provide an excellent template for the investigative process.[6]

In Vitro Evaluation: Confirming PARP Inhibition

The primary in vitro goal is to confirm and quantify the compound's inhibitory activity against its intended target, PARP-1.

Experimental Protocol: PARP-1 Inhibition Assay

  • Assay Principle: A colorimetric or fluorescent assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

  • Setup: Recombinant human PARP-1 enzyme is incubated in assay wells containing histones, NAD⁺ (the substrate for PARylation), and nicked DNA (to activate the enzyme).

  • Inhibition: The test compound (2-Aminoisoquinolin-1(2H)-one) is added to the wells at various concentrations.

  • Detection: After incubation, the biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then detected using a horseradish peroxidase-linked antibody and a colorimetric substrate.

  • Analysis: The signal is inversely proportional to the PARP-1 inhibitory activity of the compound. A dose-response curve is generated to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound Target Reported IC₅₀ Significance
5-Aminoisoquinolin-1(2H)-onePARPNot explicitly stated, but effective in vivo at 5 mg/kgDemonstrates potent PARP inhibition in a biological system.[6]
OlaparibPARP-1/2~5 nM / ~1 nMFDA-approved benchmark for potent PARP inhibition.[8]
2-Aminoisoquinolin-1(2H)-one PARP-1Hypothetical: 10-100 nMExpected to be a potent inhibitor based on scaffold activity.
In Vivo Studies: Demonstrating Therapeutic Effect

Animal models are essential for evaluating a compound's efficacy in a complex biological system. A well-established model for inflammation-driven tissue damage, where PARP activation is a key pathological event, is ligature-induced periodontitis in rats.[6]

Experimental Protocol: Rat Model of Periodontitis

  • Model Induction: Periodontitis is induced in Sprague-Dawley rats by placing a silk ligature around a specific molar. This acts as a plaque-retentive surface, inducing a potent inflammatory response.[6]

  • Treatment Groups:

    • Sham Group (no ligature, no treatment)

    • Ligation Group (ligature, vehicle treatment)

    • Treatment Group (ligature, treated with 2-Aminoisoquinolin-1(2H)-one, e.g., 5 mg/kg daily via intraperitoneal injection)

  • Duration: The study typically runs for 7-8 days.

  • Endpoint Analysis: At the end of the study, gingivomucosal tissues are harvested for analysis.

    • Histology: Tissues are stained (e.g., with H&E) to assess neutrophil infiltration, a key marker of inflammation.

    • Immunohistochemistry: Staining for PAR (the product of PARP activity) is performed to directly measure target engagement and inhibition.

    • Tissue Damage Assessment: Alveolar bone destruction is measured to quantify the extent of tissue damage.

    • Vascular Permeability: Evans blue dye extravasation is measured as an indicator of inflammatory edema.[6]

Expected Results and Interpretation

Based on findings for 5-AIQ, treatment with a potent PARP inhibitor like 2-Aminoisoquinolin-1(2H)-one is expected to yield significant therapeutic benefits.[6]

Parameter Measured Ligation + Vehicle Group Ligation + 2-AIQ Treatment Group Interpretation
Neutrophil InfiltrationHighSignificantly Reduced Anti-inflammatory effect
PAR Staining (PARP Activity)Strong Positive StainingSignificantly Reduced Direct evidence of in vivo PARP inhibition
Alveolar Bone DestructionSignificant Bone LossSignificantly Reduced Protection against tissue damage
Evans Blue ExtravasationHigh (Increased Permeability)Significantly Reduced Reduction of inflammatory edema

These results would provide strong preclinical evidence that 2-Aminoisoquinolin-1(2H)-one not only engages its target in vivo but also mitigates the downstream pathological consequences of excessive PARP activation, validating its potential as a therapeutic agent.

Trajectory to the Clinic: The Legacy of PARP Inhibitors

The early investigations into compounds like 2-Aminoisoquinolin-1(2H)-one laid the groundwork for one of the most successful stories in modern targeted oncology. The validation of the synthetic lethality concept led to the development and approval of several PARP inhibitors.

discovery Basic Research & Discovery (e.g., 2-AIQ) preclinical Preclinical Studies (In Vitro & In Vivo Models) discovery->preclinical phase1 Phase I Clinical Trial (Safety & Dosage) preclinical->phase1 phase2 Phase II Clinical Trial (Efficacy in Target Population) phase1->phase2 phase3 Phase III Clinical Trial (Large-Scale Efficacy vs. Standard of Care) phase2->phase3 approval FDA Approval (e.g., Olaparib) phase3->approval

Caption: The drug development pipeline for PARP inhibitors.

In December 2014, the FDA granted approval to olaparib, the first-in-class PARP inhibitor, for treating patients with advanced ovarian cancer and germline BRCA mutations.[8] This landmark decision validated over a decade of research into synthetic lethality. Since then, the approvals have expanded to include breast, pancreatic, and prostate cancers, and several other PARP inhibitors have entered the market.[8] This clinical success underscores the profound importance of the foundational discovery and early investigation of novel chemical scaffolds like the aminoisoquinolinones that can potently and selectively modulate this critical DNA repair pathway.

Conclusion and Future Directions

The discovery and early investigation of 2-Aminoisoquinolin-1(2H)-one and its isomers represent a critical chapter in the development of targeted therapies. The journey from identifying a privileged chemical scaffold to understanding its potent inhibitory effect on PARP and demonstrating its efficacy in preclinical models exemplifies a rational, mechanism-based approach to drug discovery. The profound clinical success of the PARP inhibitor class serves as a powerful testament to the importance of this foundational research.

Future directions in this field will likely focus on:

  • Next-Generation Inhibitors: Synthesizing derivatives with improved selectivity, better pharmacokinetic profiles, and the ability to overcome known resistance mechanisms.

  • Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other agents, such as immunotherapy and other DNA damage response inhibitors, to broaden their applicability and combat resistance.[12]

  • New Indications: Investigating the therapeutic potential of PARP inhibition in other diseases characterized by inflammation and DNA damage beyond oncology.

The story of 2-Aminoisoquinolin-1(2H)-one is a compelling guide for scientists in the field, illustrating a clear path from chemical synthesis to biological validation and, ultimately, to clinical impact.

References

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Asian Journal of Chemistry. (2014).
  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)
  • Kumar, J. S., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202.
  • Panwar, L., et al. (2025). Isoquinoline‐1(2H)‐one core containing drugs.
  • PubMed. (n.d.).
  • Scientific.Net. (2015).
  • Wen, L.-R., et al. (2020). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions. Organic & Biomolecular Chemistry, 18(2), 265-269.
  • Cuzzocrea, S., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102.
  • RSC Publishing. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines.
  • ResearchGate. (2025).
  • PubMed. (2017). An Isoquinolin-1(2H)
  • ResearchGate. (2022). Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents.
  • Kang, B.-R., et al. (2015). Discovery of novel 2-benzylisoquinolin-1(2H)-ones as potent vasodilative agents.
  • Frontiers. (n.d.). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights.
  • Daiichi Sankyo. (n.d.). Clinical Trials, Study Results and Plain Language Results Summaries.
  • ResearchGate. (2018).
  • DTIC. (2022). Investigation of a Novel PARP Inhibitor PET Tracer in Ovarian Carcinoma.
  • ResearchGate. (n.d.). (PDF) Synthesis of 1(2H)-Isoquinolones. (Review).
  • BenchChem. (2025). Discovery and isolation of 1(2H)
  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists.
  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
  • Pommier, Y., et al. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. PMC.
  • MDPI. (2023). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance.
  • PMC. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.

Sources

Protocols & Analytical Methods

Method

Application Note: Reagents and Protocols for 2-Aminoisoquinolin-1(2H)-one Cross-Coupling and C-H Functionalization

Executive Overview The isoquinolin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous poly(ADP-ribose) polymerase (PARP) inhibitors, kinase modulators, and advanced l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The isoquinolin-1(2H)-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous poly(ADP-ribose) polymerase (PARP) inhibitors, kinase modulators, and advanced luminescent materials[1][2]. Within this class, 2-aminoisoquinolin-1(2H)-one (also referred to as N-aminoisoquinolone) has emerged as a highly versatile building block. The N-amino moiety serves a dual purpose: it acts as a critical pharmacophore for hydrogen bonding in biological targets, and it functions as a highly efficient, bidentate directing group for transition-metal-catalyzed C–H activation and cross-coupling reactions[3].

This application note provides a comprehensive guide to the reagents, mechanistic causality, and self-validating protocols required to successfully execute transition-metal-catalyzed cross-coupling and annulation reactions utilizing the 2-aminoisoquinolin-1(2H)-one scaffold.

Mechanistic Rationale: The N-Amino Directing Group

The success of cross-coupling and functionalization at the C3 or C8 positions of the isoquinolone core relies heavily on the electronic and coordinating properties of the N-amino group.

In Rh(III), Ru(II), and Pd(II) catalysis, the N-amino group provides a strong, Lewis-basic nitrogen atom that coordinates to the electrophilic metal center. This coordination brings the metal into close proximity to the adjacent C–H bonds, stabilizing the requisite metallacycle intermediate[3].

  • Concerted Metalation-Deprotonation (CMD): The addition of carboxylate bases (e.g., CsOAc or Cu(OAc)₂) is not merely for acid scavenging. The acetate ligand coordinates to the metal and acts as an internal base, abstracting the target proton via a six-membered transition state. This drastically lowers the activation energy for C–H bond cleavage[4].

  • Traceless Directing Capability: In specific oxidative annulation conditions (e.g., coupling with internal alkynes or diazo compounds), the N–N bond undergoes spontaneous reductive cleavage post-coupling. This renders the N-amino group a "traceless" directing group, yielding 1H-isoquinolones or fully fused pyrazolo-isoquinolines without the need for a separate deprotection step[3][5].

Reagent Matrix & Quantitative Optimization Data

The selection of catalysts, oxidants, and additives dictates the regioselectivity and yield of the cross-coupling event. The table below summarizes the optimal reagent combinations based on quantitative reaction data.

Reagent ClassSpecific ReagentOptimal LoadingMechanistic Causality / FunctionYield Impact
Precatalyst [Cp*RhCl₂]₂2.5 – 5.0 mol%Provides the electrophilic Rh(III) center necessary for initial coordination and C–H activation.Baseline (0% without)
Activator AgSbF₆10 – 20 mol%Acts as a halide scavenger. Removes chloride ligands from the precatalyst to generate the highly active, coordinatively unsaturated cationic Rh(III) species.+40% to +60%
CMD Additive CsOAc or Cu(OAc)₂1.0 – 2.0 equivFacilitates the Concerted Metalation-Deprotonation (CMD) step. Cu(OAc)₂ can also serve as a terminal oxidant in oxidative couplings.+30% to +50%
Solvent TFE (Trifluoroethanol)0.1 – 0.2 MHighly polar, strongly hydrogen-bonding, but low nucleophilicity. Stabilizes cationic metal intermediates without competing for coordination sites.Optimal (vs. DCE/MeOH)

Self-Validating Experimental Protocols

Protocol A: Synthesis of the 2-Aminoisoquinolin-1(2H)-one Precursor

Before cross-coupling can occur, the N-amino directing group must be installed onto the isoquinolin-1(2H)-one core via electrophilic amination.

Reagents: Isoquinolin-1(2H)-one (1.0 equiv), O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.2 equiv), K₂CO₃ (2.0 equiv), anhydrous DMF.

  • Deprotonation: Suspend isoquinolin-1(2H)-one and K₂CO₃ in anhydrous DMF (0.2 M) under an inert argon atmosphere. Stir at room temperature for 30 minutes to ensure complete deprotonation of the amide nitrogen.

  • Electrophilic Amination: Add DPH portion-wise over 15 minutes. The electron-deficient oxygen of DPH serves as an excellent leaving group, facilitating nucleophilic attack by the isoquinolone nitrogen.

  • Reaction Progression: Stir the mixture at 40 °C for 12 hours.

  • Validation Checkpoint (In-Process): Monitor the reaction via TLC (EtOAc/Hexane 1:1). The formation of the N-amino product is confirmed by a distinct shift in polarity and can be spectroscopically validated by IR: look for the disappearance of the sharp N–H stretch (~3150 cm⁻¹) and the appearance of a broad primary amine NH₂ doublet at ~3300 cm⁻¹ and 3200 cm⁻¹.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Rh(III)-Catalyzed C3-H Annulation/Cross-Coupling with Alkynes

This protocol details the synthesis of highly functionalized fused isoquinolones utilizing the N-amino group as a directing scaffold[3][4].

Reagents: 2-Aminoisoquinolin-1(2H)-one (0.2 mmol), Internal Alkyne (0.24 mmol), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (1.0 equiv), TFE (2.0 mL).

  • Catalyst Activation (Critical Step): In an oven-dried Schlenk tube under argon, combine [Cp*RhCl₂]₂ and AgSbF₆ in 1.0 mL of TFE. Stir vigorously for 10 minutes at room temperature.

    • Validation Checkpoint: Upon addition of AgSbF₆, a white precipitate (AgCl) will immediately form and crash out of the solution. This visual cue is mandatory; it confirms the successful generation of the active cationic Rh(III) species. If the solution remains clear, the silver salt has hydrolyzed/degraded, and the catalytic cycle will fail.

  • Substrate Addition: To the active catalyst suspension, add 2-aminoisoquinolin-1(2H)-one, the internal alkyne, and Cu(OAc)₂. Rinse the walls of the tube with the remaining 1.0 mL of TFE.

  • Thermal Cross-Coupling: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath for 16 hours. The Cu(OAc)₂ acts as both the CMD base and the oxidant required to turn over the catalytic cycle.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove the AgCl and copper salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the functionalized product.

Pathway Visualization

The following diagram illustrates the mechanistic logic of the Rh(III)-catalyzed C–H functionalization, highlighting the causality of the reagents utilized in Protocol B.

G A 1. Catalyst Activation [Cp*RhCl2]2 + AgSbF6 B 2. Substrate Coordination 2-Aminoisoquinolin-1(2H)-one A->B AgCl Precipitation C 3. C-H Activation Rhodacycle Formation (C3) B->C Acetate-Assisted (CMD) D 4. Migratory Insertion Alkyne / Coupling Partner C->D Regioselective Addition E 5. Reductive Elimination N-N Cleavage & Annulation D->E Oxidative Coupling E->A Catalyst Regeneration (Cu(OAc)2) F 6. Product Release Functionalized Isoquinolone E->F Traceless Directing Group

Caption: Rh(III)-Catalyzed C-H Functionalization Cycle of 2-Aminoisoquinolin-1(2H)-one.

References

  • [4] White Rose eTheses Online. Development of Rhodium(III)-Catalysed C-H Activation Methodologies. Retrieved from: [Link]

  • [5] The Journal of Organic Chemistry (ACS Publications). [3 + 2] Cycloaddition of N-Amino(iso)quinolinium Salts with Vinylsulfonium Salt: Synthesis of Pyrazolo[1,5-a]quinoline and Pyrazolo[5,1-a]isoquinoline Derivatives. Retrieved from: [Link]

  • [3] MDPI. Isoquinolone Syntheses by Annulation Protocols. Retrieved from: [Link]

  • [2] The Journal of Organic Chemistry (ACS Publications). Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-Aminoisoquinolin-1(2H)-one Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in synthesizing the 2-aminoisoquinolin-1(2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in synthesizing the 2-aminoisoquinolin-1(2H)-one (N-aminoisoquinolone) core. This privileged scaffold is highly valued in medicinal chemistry, but its synthesis is notoriously prone to poor yields due to competing side reactions, incomplete cyclizations, or directing-group cleavage failures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two most robust synthetic routes: Transition-Metal Catalyzed C-H Annulation and Isocoumarin Hydration/Condensation .

Route A: Cobalt-Catalyzed C-H Annulation of Benzhydrazides

This modern approach utilizes a bidentate directing group to facilitate the direct C-H functionalization and annulation of benzhydrazides with allenes or alkynes.

FAQ 1: Why is my Co-catalyzed annulation yield plateauing below 30%?

Symptom: You are recovering significant amounts of unreacted starting material, or observing rapid catalyst degradation (precipitation of cobalt black). Causality & Solution: The issue typically lies in the choice of the directing group and the oxidative turnover of the catalyst. Monodentate directing groups often fail to stabilize the high-valent Cobalt(III/IV) intermediates required for the critical C-H activation step.

  • Implement an MHP Directing Group: Switching to 2-(1-Methylhydrazinyl)pyridine (MHP) as a removable bidentate directing group drastically improves yields. MHP acts as a powerful bidentate ligand that stabilizes the cobalt center, directing it precisely toward the target ortho C-H bond and lowering the bond dissociation energy barrier[1].

  • Oxidant Stoichiometry: The reaction requires simultaneous oxidation (often with ambient air/O2) to regenerate the active Co(II) species. Ensure your reaction vessel has adequate headspace. Be aware that if using specific allenes (e.g., furan-substituted analogs), yields may inherently drop (e.g., ~28%) due to competitive oxidation of the heteroaromatic ring under these aerobic conditions[1].

Standardized Protocol: Co-Catalyzed Annulation

Self-Validating Check: The reaction mixture should transition from a pale pink/purple (Co(II) precatalyst) to a deep, dark brown/green during the active catalytic cycle.

  • Preparation: In an oven-dried Schlenk tube, combine the MHP-benzhydrazide (0.2 mmol), allene/alkyne (0.4 mmol), Co(OAc)₂ (20 mol%), and NaOPiv (2.0 equiv).

  • Solvent & Atmosphere: Add 2.0 mL of 2,2,2-trifluoroethanol (TFE). Do not purge with inert gas; seal the tube under an ambient air atmosphere to provide the necessary oxygen for catalyst turnover.

  • Heating: Stir the mixture at 80 °C for 16–24 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography.

CoCatalysis Benzhydrazide Benzhydrazide + MHP Directing Group CH_Act C-H Activation (Metallacycle Formation) Benzhydrazide->CH_Act Co_Cat Co(II) Precatalyst + O2 (Oxidant) Co_Cat->CH_Act Insertion Allene/Alkyne Insertion CH_Act->Insertion Coordination RedElim Reductive Elimination & Oxidative Annulation Insertion->RedElim Cyclization RedElim->Co_Cat Catalyst Regeneration Product 2-Aminoisoquinolin-1(2H)-one (Target Scaffold) RedElim->Product DG Cleavage

Figure 1: Mechanistic pathway of Cobalt-catalyzed C-H annulation using an MHP directing group.

Route B: Isocoumarin Hydration and Hydrazine Condensation

For laboratories lacking specialized transition-metal setups, or those scaling up, the classical conversion of 4-alkylated isocoumarins to N-aminoisoquinolones is highly reliable.

FAQ 2: I am getting a mixture of uncyclized intermediates when reacting 3-hydroxy isochromanone with hydrazine. How do I push it to full aromatization?

Symptom: LC-MS shows a mass corresponding to the hydrated intermediate (M+18) rather than the desired 2-aminoisoquinolin-1(2H)-one. Causality & Solution: The transformation of 3-hydroxy isochromanone to the N-aminoisoquinolone requires a dehydrative cyclization. If the reaction is run in neutral or basic conditions, the equilibrium favors the ring-opened hydrazone or the hemiacetal.

  • Acid Catalysis is Mandatory: You must use glacial acetic acid (AcOH) as the solvent. The acid protonates the hydroxyl group of the hemiacetal intermediate, turning it into a superior leaving group (water). This energetically drives the final dehydration step, forcing the system to cleanly aromatize into the highly stable isoquinolone core[2].

Standardized Protocol: Isocoumarin to N-Aminoisoquinolone

Self-Validating Check: The intermediate 3-hydroxy isochromanone should be fully soluble in AcOH. Rapid precipitation during the heating phase often indicates the successful formation of the N-aminoisoquinolone product.

  • Hydration: Treat the starting isocoumarin (1.0 mmol) with an aqueous base (e.g., 1M NaOH in THF) at room temperature for 2 hours. This hydration cleanly forms the 3-hydroxy isochromanone intermediate[2].

  • Isolation: Acidify with 1M HCl, extract with DCM, and concentrate. Do not subject this intermediate to high-temperature vacuum distillation, as it may revert to the isocoumarin.

  • Condensation: Dissolve the crude 3-hydroxy isochromanone in 5.0 mL of glacial acetic acid.

  • Amination: Add hydrazine hydrate (1.5 equiv) dropwise. Stir at 80 °C for 4–6 hours[2].

  • Workup: Cool to room temperature, pour over crushed ice, and collect the resulting 2-aminoisoquinolin-1(2H)-one precipitate via vacuum filtration.

IsocoumarinRoute Isocoumarin Isocoumarin (Starting Material) Hydration Aqueous Base (NaOH) Hydration Step Isocoumarin->Hydration Intermediate 3-Hydroxy Isochromanone (Hemiacetal) Hydration->Intermediate Ring Opening Condensation Hydrazine Hydrate + Acetic Acid (AcOH) Intermediate->Condensation Product 2-Aminoisoquinolin-1(2H)-one Condensation->Product Dehydrative Aromatization

Figure 2: Two-step conversion of isocoumarins to N-aminoisoquinolones via a hemiacetal intermediate.

Quantitative Data: Yield Optimization Matrix

To assist in your experimental design, the following table summarizes expected yields based on substrate classes and reaction conditions. Use this to benchmark your own laboratory results.

Synthetic RouteSubstrate / Directing GroupKey Reagents & ConditionsExpected Yield RangeCommon Failure Mode
Co-Catalyzed Annulation Benzhydrazide + Monodentate DGCo(OAc)₂, Air, 80 °C15% - 30%Poor Co(III) stabilization; DG fails to cleave.
Co-Catalyzed Annulation Benzhydrazide + MHP DG Co(OAc)₂, Air, TFE, 80 °C75% - 92% Competitive oxidation if using furan-allenes (yields drop to ~28%)[1].
Isocoumarin Condensation 4-Alkylated IsocoumarinHydrazine, Neutral Solvent20% - 40%Stalls at the hydrated hemiacetal intermediate.
Isocoumarin Condensation 3-Hydroxy IsochromanoneHydrazine, Glacial AcOH , 80 °C80% - 95% Reversion to isocoumarin if heated without hydrazine[2].

References

  • Chen, X., et al. "Xiaoming Chen's research works | Lanzhou University and other places." ResearchGate.
  • "Synthesis of 4-Alkylated Isocoumarins via Pd-Catalyzed α-Arylation Reaction." Organic Letters - ACS Publications, Sept 2020.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Aminoisoquinolin-1(2H)-one Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Aminoisoquinolin-1(2H)-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Aminoisoquinolin-1(2H)-one. This compound frequently exhibits stubborn solubility profiles during in vitro assay preparations. This guide dissects the thermodynamic and kinetic barriers to its dissolution and provides self-validating protocols to ensure reproducible experimental conditions.

Mechanistic Insight: The Causality of Poor Solubility

To successfully troubleshoot, we must first understand why 2-Aminoisoquinolin-1(2H)-one resists dissolution in Dimethyl Sulfoxide (DMSO).

The molecule features a highly planar isoquinolinone core with an N-amino group. This structural motif promotes intense intermolecular forces in the solid state—specifically, strong π−π stacking between the aromatic rings and robust intermolecular hydrogen bonding between the amino (-NH2) donors and lactam carbonyl (C=O) acceptors. According to large-scale solubility models, aromatic six-membered heterocyclic compounds with multiple heteroatoms are statistically overrepresented in insoluble compound datasets due to these high crystal lattice energies[1].

To dissolve this compound, the solvent must disrupt this robust crystal lattice. While DMSO is an exceptional hydrogen-bond acceptor and polar aprotic solvent, its highly hygroscopic nature is its Achilles' heel. If DMSO absorbs even trace amounts of atmospheric water, the water molecules will outcompete the hydrophobic heterocycle for DMSO's solvation shell, leading to rapid compound precipitation[2].

Troubleshooting Workflow

G Start Compound Insoluble in DMSO Stock CheckDMSO Is DMSO Anhydrous & Fresh? Start->CheckDMSO UseFresh Use Fresh Anhydrous DMSO (≤0.005% H2O) CheckDMSO->UseFresh No HeatSonicate Apply Gentle Heat (37°C) & Sonication CheckDMSO->HeatSonicate Yes UseFresh->HeatSonicate CheckDissolution Did it dissolve? HeatSonicate->CheckDissolution CoSolvent Add Co-solvent (e.g., PEG400, Tween-80) CheckDissolution->CoSolvent No Dilution Proceed to Aqueous Media Dilution CheckDissolution->Dilution Yes CoSolvent->Dilution Precipitation Precipitates in Media? Dilution->Precipitation Optimize Use Serial Dilution Keep Final DMSO < 0.5% Precipitation->Optimize Yes

Fig 1: Step-by-step troubleshooting workflow for resolving DMSO solubility and precipitation issues.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Anhydrous 10 mM Stock Solution

Objective: Overcome the compound's lattice energy while preventing water-induced precipitation.

  • Desiccation : Equilibrate the 2-Aminoisoquinolin-1(2H)-one powder to room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric moisture from condensing on the cold powder, which would introduce water directly into your stock.

  • Weighing : Accurately weigh the required mass into a sterile, low-bind microcentrifuge tube[3].

  • Solvent Addition : In a dry environment, add anhydrous, high-purity DMSO (≥99.9%, ≤0.005% water).

  • Mechanical Disruption : Vortex for 2 minutes. If undissolved, place in a bath sonicator at 37°C for 10 minutes.

    • Causality: Acoustic cavitation provides the localized mechanical energy required to break the π−π stacking without degrading the compound via excessive bulk heating[3].

  • Validation Step : Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a bright light. If a micro-pellet is visible, the compound is not fully dissolved, and the true concentration of the supernatant is lower than calculated.

Protocol 2: Aqueous Media Transfer (Preventing "Crashing Out")

Objective: Dilute the organic stock into aqueous assay media without triggering supersaturation and crystallization.

  • Pre-warming : Pre-warm the aqueous cell culture medium to 37°C.

    • Causality: Higher temperatures increase the kinetic solubility limit during the critical mixing phase, preventing immediate precipitation[3].

  • Serial Dilution : Do not add the DMSO stock directly to the full volume of media. Instead, create an intermediate 100x stock in a small volume of media, vortex immediately, and then transfer this to the final assay volume.

  • Solvent Control (Validation) : Ensure the final DMSO concentration does not exceed 0.5% (v/v).

    • Causality: Concentrations above this threshold induce cellular stress and alter responses (e.g., ROS or IL-6 production) in various cell lines, confounding your assay results[4]. Always run a vehicle control with the exact matching DMSO concentration.

Quantitative Data: Co-Solvent & Additive Strategies

When anhydrous DMSO and sonication are insufficient, secondary solubilizing agents must be employed to stabilize the compound in aqueous environments[2].

Solubilizing AgentRecommended Final Conc.Mechanism of ActionCytotoxicity / Assay Risk
DMSO (Vehicle) ≤ 0.5% (v/v)Primary polar aprotic solvent; disrupts hydrogen bonds.High if >1%; significantly alters cell viability and signaling[4].
PEG 400 ≤ 1.0% (v/v)Co-solvent; provides steric hindrance against compound aggregation.Moderate; can increase media viscosity and alter diffusion rates.
Tween-80 ≤ 0.1% (v/v)Non-ionic surfactant; forms micelles to encapsulate lipophilic cores.Moderate; may disrupt delicate cell membranes if >0.1%.
BSA (Serum) 10% (v/v)Protein binding; acts as a carrier to stabilize the compound in the aqueous phase.Low; standard in complete media, but may reduce the free drug concentration available to cells.

Frequently Asked Questions (FAQs)

Q1: My 2-Aminoisoquinolin-1(2H)-one solution was clear yesterday, but today it has a fine white precipitate. What happened? A1: This is a classic case of time-dependent precipitation driven by DMSO's hygroscopicity. DMSO rapidly absorbs moisture from the air. The introduction of water alters the dielectric constant of the solvent system, lowering the solubility threshold of the hydrophobic heterocycle[2]. Solution: Always use fresh, anhydrous DMSO in sealed ampoules, and store aliquots at -20°C in tightly sealed tubes with desiccant.

Q2: Can I heat the DMSO stock to 60°C to force the compound into solution? A2: It is highly discouraged. While elevated thermal energy will temporarily overcome the crystal lattice energy, cooling the solution back to room temperature or 37°C will create a highly unstable supersaturated state. The compound will inevitably "crash out," often forming microcrystals that are difficult to detect but will ruin assay reproducibility[3]. Stick to gentle warming (max 37°C) combined with sonication.

Q3: How do I definitively know if my compound has crashed out after adding it to the cell culture media? A3: Relying solely on the naked eye is insufficient. After preparing your final assay media, incubate it under experimental conditions (e.g., 37°C, 5% CO2) for 2 hours. Examine the wells under an inverted phase-contrast microscope at 10x or 20x magnification. Look for needle-like or amorphous dark aggregates[3].

References

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Title: Troubleshooting Prosetin solubility for in vitro assays Source: BenchChem URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Aminoisoquinolin-1(2H)-one Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex synthetic bottlenecks associated with 2-aminoisoquinolin-1(2H)-one derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex synthetic bottlenecks associated with 2-aminoisoquinolin-1(2H)-one derivatives. These scaffolds are highly privileged in drug discovery—serving as core pharmacophores for PDE4 inhibitors, kinase inhibitors, and PARP inhibitors. However, their synthesis and downstream functionalization are notoriously plagued by steric hindrance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric clash during core annulation, N-amino functionalization, and transition-metal-catalyzed cross-couplings.

Part 1: Troubleshooting Guide & FAQs

Section 1: Core Synthesis & Annulation Bottlenecks

Q: When attempting the coupling-cyclization of 2-iodobenzamides with terminal alkynes to form the isoquinolinone core, my yields drop significantly (<20%) when using bulky ortho-substituted alkynes. How can I overcome this?

A: The root cause is a steric clash at the metal center during the migratory insertion step of traditional Palladium-catalyzed Sonogashira-cyclization cascades. Bulky phosphine ligands on the Pd catalyst, combined with the ortho-substituted alkyne, create an insurmountable steric barrier.

The Solution: Switch to a ligand-free Copper(II) catalyzed approach. As demonstrated by Thirupataiah et al. , a CuCl2​ -catalyzed system facilitates the coupling-cyclization of 2-iodobenzamides with sterically demanding alkynes in high yields (77–84%) within 1–1.5 hours. By completely omitting bulky phosphine ligands, the copper center maintains a low steric profile, allowing the bulky alkyne to coordinate and undergo intramolecular nucleophilic attack by the amide nitrogen without spatial restriction. Alternatively, for specific amide precursors, hypervalent iodine (PIDA) can drive metal-free C–H/N–H functionalization in under 5 minutes .

Section 2: N-Amino Functionalization

Q: I am trying to N-alkylate the 2-amino group of a 2-aminoisoquinolin-1(2H)-one. The reaction stalls at the mono-alkylated product, or fails entirely with secondary alkyl halides. Why?

A: The 2-amino group is not a standard aliphatic amine; it possesses hydrazide-like character. Its lone pair is partially delocalized into the adjacent C1 carbonyl system, significantly reducing its nucleophilicity. When you combine this electronic deactivation with the steric hindrance from the adjacent C8 proton and the incoming secondary alkyl halide, the transition state energy for an SN​2 pathway becomes prohibitively high.

The Solution: Abandon the SN​2 alkylation pathway and utilize a Reductive Amination strategy. By reacting the 2-amino group with the corresponding sterically hindered ketone or aldehyde, you form an iminium intermediate. Because iminium formation is reversible and less sensitive to the steric bulk of the incoming nucleophile, you bypass the SN​2 bottleneck. Subsequent reduction with a bulky hydride source like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) irreversibly traps the product.

Section 3: Cross-Coupling on the Isoquinolinone Core (C3/C4 Positions)

Q: Performing a Suzuki-Miyaura coupling at the C4 position of a 2-aminoisoquinolin-1(2H)-one with a bulky boronic acid yields mostly protodeboronated starting material. What ligand should I use?

A: Protodeboronation outcompetes transmetallation when the metal center is too crowded to accept the bulky boronic acid. If you are using standard ligands like PPh3​ or dppf, their steric bulk occupies the exact spatial quadrant needed by the incoming boronic acid.

The Solution: You must use Buchwald-type biaryl phosphine ligands that exhibit "remote steric effects." Research by Wu and Doyle demonstrated that ligands projecting their steric bulk away from the metal center (remote sterics) dramatically enhance cross-coupling yields for hindered substrates. For Palladium, RuPhos or SPhos are ideal: their electron-rich dialkylphosphino groups accelerate oxidative addition, while their biaryl backbone creates a deep, stable pocket that accommodates bulky substrates during the rate-limiting transmetallation step.

Part 2: Logical Workflows & Mechanistic Visualizations

Workflow Start Steric Hindrance in Isoquinolinone Synthesis? Step1 Identify Reaction Type Start->Step1 Branch1 Core Annulation Step1->Branch1 Branch2 N-Amino Functionalization Step1->Branch2 Branch3 Cross-Coupling (C3/C4) Step1->Branch3 Sol1 Use CuCl2-Catalyzed Ligand-Free Protocol Branch1->Sol1 Sol2 Switch to Reductive Amination via Iminium Intermediate Branch2->Sol2 Sol3 Use Ligands with Remote Steric Bulk (e.g., RuPhos) Branch3->Sol3

Troubleshooting workflow for resolving steric hindrance in 2-aminoisoquinolin-1(2H)-one synthesis.

Mechanism N1 2-Iodobenzamide + Bulky Terminal Alkyne N2 CuCl2 Catalyst (Low Steric Profile) N1->N2 N3 Oxidative Addition / Alkyne Activation N2->N3 N4 Migratory Insertion (Tolerates Bulky R-Groups) N3->N4 Overcomes Steric Clash N5 Intramolecular Cyclization (N-H attack) N4->N5 N6 Substituted Isoquinolin-1(2H)-one N5->N6 Product Release

Mechanism of CuCl2-catalyzed coupling-cyclization overcoming bulky alkyne substituents.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Catalyst/Ligand Optimization for Sterically Hindered Cross-Couplings
Catalyst/Ligand SystemSteric ToleranceTypical Yield (Bulky)Causality / Mechanistic Rationale
Pd(PPh3​)4​ Low< 20%Bulky PPh3​ ligands crowd the metal center, preventing transmetallation of hindered boronic acids, leading to protodeboronation.
Pd2​(dba)3​
  • RuPhos
High75–90%Remote steric bulk of RuPhos stabilizes the active Pd(0) species while leaving the catalytic pocket open for transmetallation.
NiCl2​
  • Remote-Steric Phosphines
  • Very High80–95%Smaller atomic radius of Ni requires ligands with remote steric parameters to prevent catalyst poisoning and facilitate coupling .
    Table 2: Annulation Strategies for Bulky 2-Aminoisoquinolin-1(2H)-ones
    StrategyReagentsReaction TimeSteric LimitationRef
    Standard Sonogashira + Cyclization Pd(OAc)2​ , PPh3​ , CuI, Base12–24 hFails with ortho-substituted aryl alkynes due to migratory insertion clash.N/A
    Ligand-Free Cu-Catalyzed Annulation CuCl2​ , Cs2​CO3​ , PEG-4001–1.5 hHigh tolerance for bulky terminal alkynes; avoids bulky phosphine ligands entirely.
    Metal-Free C–H/N–H Functionalization PIDA (Hypervalent Iodine)< 5 minsLimited by the availability of specific pre-functionalized amide precursors.

    Part 4: Self-Validating Experimental Protocols

    Protocol A: CuCl2-Catalyzed Synthesis of Sterically Hindered 2-Aminoisoquinolin-1(2H)-ones

    This protocol utilizes a ligand-free copper system to bypass the steric limitations of traditional palladium catalysis.

    • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-iodobenzamide derivative (1.0 equiv), the sterically hindered terminal alkyne (1.2 equiv), CuCl2​ (10 mol%), and Cs2​CO3​ (2.0 equiv).

    • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous PEG-400 (2 mL/mmol) via syringe.

    • Heating: Seal the tube and stir the reaction mixture at 110 °C for 1.5 hours.

    • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove the PEG-400 and inorganic salts. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Self-Validation Checkpoint:

      • FT-IR: Confirm the disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) and the appearance of the lactam C=O stretch (~1650 cm⁻¹).

      • ¹H NMR: The formation of the characteristic C4-H vinylic proton singlet at δ 6.5–7.0 ppm definitively confirms successful cyclization.

    Protocol B: Overcoming Steric Hindrance in N-Amino Alkylation via Reductive Amination

    Use this protocol when direct SN​2 alkylation of the 2-amino group fails due to steric clash.

    • Imine Formation: In a dry round-bottom flask under Argon, dissolve the 2-aminoisoquinolin-1(2H)-one (1.0 equiv) and the sterically hindered aldehyde/ketone (1.5 equiv) in anhydrous 1,2-dichloroethane (DCE, 5 mL/mmol). Add glacial acetic acid (0.1 equiv) as a catalyst.

    • Activation: Stir the mixture at room temperature for 2 hours to allow complete formation of the iminium ion intermediate.

    • Reduction: Cool the flask to 0 °C. Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 equiv). Causality note: The bulky triacetoxyborohydride selectively reduces the iminium ion over the unreacted aldehyde.

    • Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench slowly with saturated aqueous NaHCO3​ (10 mL).

    • Extraction: Extract the aqueous layer with Dichloromethane (3 × 10 mL). Combine the organic layers, dry over MgSO4​ , and concentrate in vacuo.

    • Self-Validation Checkpoint:

      • LC-MS: Look for the mass shift corresponding to the addition of the alkyl group.

      • ¹H NMR: The free NH2​ protons of the starting material (typically a broad singlet around δ 5.5–6.5 ppm) will disappear. A new N-H proton integrating to 1 will appear, alongside a new multiplet corresponding to the newly installed alkyl CH/CH₂ group.

    References

    • Thirupataiah, B., et al. "CuCl2-catalyzed inexpensive, faster and ligand/additive free synthesis of isoquinolin-1(2H)-one derivatives via the coupling-cyclization strategy: Evaluation of a new class of compounds as potential PDE4 inhibitors." Bioorganic Chemistry, 115, 105265 (2021). URL:[Link]

    • Wu, K., & Doyle, A. G. "Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects." Nature Chemistry, 9, 779-784 (2017). URL:[Link]

    • Wen, L.-R., et al. "Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions." Organic & Biomolecular Chemistry, 18, 240-244 (2020). URL:[Link]

    Reference Data & Comparative Studies

    Validation

    2-Aminoisoquinolin-1(2H)-one vs 2-aminoquinoline derivatives

    Comparative Guide: 2-Aminoisoquinolin-1(2H)-one vs. 2-Aminoquinoline Derivatives in Medicinal Chemistry Executive Summary In the rational design of targeted therapeutics, the selection of a core heterocyclic scaffold dic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide: 2-Aminoisoquinolin-1(2H)-one vs. 2-Aminoquinoline Derivatives in Medicinal Chemistry

    Executive Summary

    In the rational design of targeted therapeutics, the selection of a core heterocyclic scaffold dictates the physicochemical trajectory and target engagement profile of the resulting drug candidates. 2-Aminoquinoline and 2-Aminoisoquinolin-1(2H)-one (often referred to as N-aminoisoquinolone) are two highly privileged, isomeric bicyclic nitrogen heterocycles. Despite their structural similarities, their distinct electronic distributions, tautomeric preferences, and hydrogen-bonding capabilities drive them toward entirely different pharmacological applications.

    This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural profiling, target specificities, and the synthetic methodologies required to leverage them in modern drug discovery.

    Structural and Physicochemical Profiling

    The fundamental divergence between these two scaffolds lies in the nature of their nitrogen atoms and the resulting basicity.

    • 2-Aminoquinoline Derivatives: These compounds feature an exocyclic primary amine attached to a heteroaromatic quinoline ring. They exist in a tautomeric equilibrium with their quinolin-2(1H)-imine form. Because the amine is highly basic ( pKa​≈7.3 ), 2-aminoquinolines are predominantly protonated at physiological pH. This cationic state is highly advantageous for mimicking endogenous basic molecules (like the guanidinium group of L-arginine) but can lead to high polar surface area (PSA) and promiscuous off-target binding to central nervous system (CNS) GPCRs[1][2].

    • 2-Aminoisoquinolin-1(2H)-one Derivatives: In stark contrast, this scaffold features an N–N bond embedded within a lactam ring, classifying it as an N-amino lactam (or cyclic hydrazide). The lone pair on the ring nitrogen is heavily delocalized into the adjacent carbonyl group via amide resonance. Consequently, the molecule is neutral and highly rigid. The combination of a strong hydrogen-bond acceptor (C=O) and a hydrogen-bond donor (N–NH 2​ ) makes it an exceptional structural mimic for nicotinamide, positioning it as a premier hinge-binding motif for kinases and poly(ADP-ribose) polymerases (PARPs)[3][4].

    Target Engagement and Pharmacological Optimization

    The 2-Aminoquinoline Pathway: nNOS Inhibition

    Neuronal nitric oxide synthase (nNOS) is a critical target for neurodegenerative diseases. 2-Aminoquinolines are highly potent nNOS inhibitors because their protonated amine tightly binds the active-site glutamate (Glu592) normally reserved for L-arginine[5].

    • The Optimization Challenge: Early generations suffered from poor blood-brain barrier (BBB) permeability and poor selectivity against endothelial NOS (eNOS).

    • The Solution: Researchers discovered that introducing a 6-fluoro substituent slightly lowers the amine's pKa​ , reducing off-target CNS binding and improving lipophilicity. Concurrently, adding a 4-methyl group restricts the conformation of 7-aryl substituents, forcing the molecule into a geometry that is highly selective for human nNOS over eNOS[5].

    The 2-Aminoisoquinolin-1(2H)-one Pathway: Epigenetics and Oncology

    Because of its neutral, planar nature, the 2-aminoisoquinolin-1(2H)-one core intercalates efficiently into the active sites of epigenetic readers and DNA repair enzymes (like PARP-1).

    • The Optimization Challenge: Achieving isoform selectivity among highly conserved kinase/PARP active sites.

    • The Solution: The exocyclic N-amino group acts as a highly versatile synthetic vector. It can be readily derivatized into hydrazones, ureas, or amides. This allows medicinal chemists to project functional groups out of the primary hinge region and into solvent-exposed or accessory pockets, drastically enhancing binding affinity and target selectivity without disrupting the core pharmacophore[3].

    Comparative Experimental Data Summary

    The following table summarizes the divergent properties and performance metrics of the two scaffolds based on recent optimization campaigns.

    Feature / Property2-Aminoquinoline Derivatives2-Aminoisoquinolin-1(2H)-one Derivatives
    Primary Pharmacophore Amidine-like (Basic)Hydrazide-like Lactam (Neutral)
    Physiological State (pH 7.4) Partially protonated (Cationic)Unprotonated (Neutral)
    Primary Therapeutic Targets nNOS, Antimicrobial targetsPARP-1, Kinases, Epigenetic readers
    Key Target Interaction Salt bridge with Glu residuesH-bond donor/acceptor at hinge region
    Representative Potency Ki​ = 16 nM (hnNOS)[5] IC50​ < 10 nM (Typical PARP-1)
    Selectivity Profile ~1800-fold over eNOS[5]Highly tunable via N-amino derivatization
    BBB Permeability ( Pe​ ) 13.04×10−6 cm/s (Optimized)[5]Highly dependent on N-substituents

    Mechanistic Pathway Visualization

    The following diagram illustrates the divergent optimization logic applied to these two scaffolds during lead optimization.

    ScaffoldComparison Core Bicyclic Nitrogen Heterocycles ScaffoldA 2-Aminoquinoline (Heteroaromatic Amine) Core->ScaffoldA Amidine-like ScaffoldB 2-Aminoisoquinolin-1(2H)-one (N-Amino Lactam) Core->ScaffoldB Hydrazide-like TargetA nNOS Inhibition (L-Arginine Mimic) ScaffoldA->TargetA Binds Glu592 TargetB PARP/Kinase Inhibition (Nicotinamide Mimic) ScaffoldB->TargetB Binds Hinge Region OptA 6-Fluoro & 4-Methyl Substitution (Improves BBB Permeability & Selectivity) TargetA->OptA Reduces Off-Target Binding OptB C-H Annulation & N-Derivatization (Exploits Accessory Pockets) TargetB->OptB Enhances Affinity & Selectivity

    Caption: Divergent pharmacological optimization pathways for 2-aminoquinoline and 2-aminoisoquinolin-1(2H)-one scaffolds.

    Experimental Methodologies

    To ensure reproducibility and self-validation, the following protocols outline the synthesis and validation of optimized derivatives for both scaffolds.

    Protocol A: Synthesis of 7-Aryl-6-fluoro-4-methyl-2-aminoquinoline (nNOS Inhibitor)

    Causality: The conversion of the quinolinone to a 2-chloroquinoline is required because the chloride acts as an excellent leaving group for the subsequent amination, which establishes the critical L-arginine mimicking pharmacophore[5].

    • Chlorination: Suspend 7-bromo-6-fluoro-4-methylquinolin-2(1H)-one (1.0 equiv) in neat POCl3​ (10 equiv). Heat to 105°C for 4 hours. Cool to room temperature, carefully quench over crushed ice, and extract with dichloromethane (DCM).

    • Amination: Dissolve the resulting 2-chloroquinoline intermediate in isopropanol. Add aqueous NH3​ (28%, excess) and heat in a sealed pressure tube at 120°C for 16 hours.

    • Suzuki-Miyaura Coupling: To install the hydrophobic 7-aryl group, combine the 2-amino-7-bromo intermediate (1.0 equiv) and an aryl boronic acid (1.2 equiv) in a 3:1 mixture of 1,4-dioxane and water. Add Na2​CO3​ (2.5 equiv) and Pd(PPh3​)4​ (5 mol%). Degas the mixture and heat at 90°C for 12 hours.

    • Validation: Purify via silica gel flash chromatography (EtOAc/Hexanes). Validate the product via 1H NMR (confirming the disappearance of the C7-bromo-adjacent proton and the appearance of the aryl multiplet) and HRMS (ESI+).

    Protocol B: Cobalt-Catalyzed Synthesis of 2-Aminoisoquinolin-1(2H)-one

    Causality: Traditional syntheses require pre-functionalized starting materials (like isocoumarins[4]). Modern C-H activation utilizes a Co(III) catalyst to directly annulate benzhydrazides with alkynes. The addition of AgSbF6​ is critical; it abstracts the iodide from the Co(III) precatalyst, generating the highly electrophilic cationic Co(III) species necessary to initiate ortho-C-H metalation[3].

    • Reaction Setup: In an oven-dried Schlenk tube, dissolve N-methyl-N-phenylbenzhydrazide (0.2 mmol, 1.0 equiv) and an internal alkyne (0.24 mmol, 1.2 equiv) in 2.0 mL of 2,2,2-trifluoroethanol (TFE).

    • Catalyst Activation: Add Cp∗Co(CO)I2​ (5 mol%) and AgSbF6​ (10 mol%). Add Cu(OAc)2​ (2.0 equiv) to serve as the terminal oxidant for the catalytic cycle.

    • Annulation: Seal the tube and stir the mixture at 80°C for 12 hours under a nitrogen atmosphere. The hydrazide group directs the Co(III) catalyst to the ortho-position, facilitating alkyne insertion and subsequent reductive elimination to form the N-amino lactam core.

    • Validation: Cool the mixture, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate and purify via column chromatography. Validate via 1H NMR (looking for the characteristic downfield shift of the lactam system) and LC-MS to confirm the exact mass of the N-aminoisoquinolone derivative.

    References

    • Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors PMC - National Institutes of Health URL:[Link]

    • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase PubMed - National Institutes of Health URL:[Link]

    • Xiaoming Chen's Research Works: Cobalt-Catalyzed Annulation of Hydrazides ResearchGate URL:[Link]

    • Synthesis of 4-Alkylated Isocoumarins via Pd-Catalyzed α-Arylation Reaction Organic Letters - ACS Publications URL:[Link]

    Sources

    Comparative

    Comparative Efficacy Guide: 2-Aminoisoquinolin-1(2H)-one Analogs as Next-Generation PARP-1 Selective Inhibitors

    Executive Summary The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated cancers through the mechanism of synthetic lethality. However, first-generation clinical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated cancers through the mechanism of synthetic lethality. However, first-generation clinical PARP inhibitors (e.g., Olaparib, Niraparib) are dual PARP-1/PARP-2 inhibitors. While PARP-1 trapping drives the anti-tumor efficacy, the off-target inhibition of PARP-2 is heavily implicated in dose-limiting hematological toxicities, such as severe anemia and thrombocytopenia.

    Recent advancements in medicinal chemistry have identified the isoquinolin-1(2H)-one scaffold —specifically 2-amino and 3-substituted isoquinolin-1(2H)-one derivatives—as highly potent, next-generation PARP-1 selective inhibitors[1]. By meticulously optimizing the hydrogen-bonding network within the NAD+ binding pocket, these analogs maintain profound PARP-1 trapping capabilities while sparing PARP-2, offering a significantly widened therapeutic window for oncology applications.

    Mechanistic Causality: Why the Isoquinolin-1(2H)-one Scaffold?

    To understand the comparative advantage of 2-Aminoisoquinolin-1(2H)-one analogs, we must examine the structural biology of the PARP catalytic domain.

    PARP enzymes utilize NAD+ to synthesize poly(ADP-ribose) chains. The isoquinolin-1(2H)-one core acts as a rigid, metabolically stable bioisostere of the nicotinamide moiety of NAD+ [3].

    • The Causality of Selectivity: First-generation inhibitors bind equally well to the highly conserved active sites of both PARP-1 and PARP-2. However, introducing specific steric bulk and electronic variations—such as a 2-amino group or a 3-phenyl/3-(1,3-thiazol-2-ylamino) substitution—creates molecular clashes within the slightly narrower PARP-2 active site [2].

    • The Causality of Efficacy (Trapping): Catalytic inhibition alone is insufficient for cytotoxicity. The isoquinolin-1(2H)-one analogs induce allosteric changes that lock PARP-1 onto single-strand DNA breaks. When a replication fork collides with this trapped PARP-DNA complex, it collapses into a lethal double-strand break, triggering apoptosis exclusively in homologous recombination (HR)-deficient cells.

    Pathway Visualization: PARP-1 Trapping & Synthetic Lethality

    PARP_Mechanism DNA_Damage DNA Single-Strand Break PARP1_Recruit PARP-1 Recruitment DNA_Damage->PARP1_Recruit Trapping PARP-1 Trapped on DNA PARP1_Recruit->Trapping Inhibited Auto-PARylation Inhibitor Isoquinolin-1(2H)-one Analog (PARP-1 Selective) Inhibitor->Trapping Binds Catalytic Domain Fork_Collapse Replication Fork Collapse (Double-Strand Break) Trapping->Fork_Collapse BRCA_WT Homologous Recombination (BRCA WT) -> Survival Fork_Collapse->BRCA_WT BRCA_Mut Deficient HR (BRCA Mut) -> Apoptosis Fork_Collapse->BRCA_Mut

    Diagram 1: Mechanism of synthetic lethality driven by selective PARP-1 trapping on damaged DNA.

    Comparative Efficacy Data

    The following table synthesizes the biochemical and cellular efficacy of a highly optimized 2-Aminoisoquinolin-1(2H)-one lead compound against clinical standards. The data highlights the profound shift in selectivity (>125-fold preference for PARP-1) without sacrificing nanomolar potency in BRCA-mutant models [1][2].

    CompoundTarget ProfilePARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/1)BRCA-mut Cell IC₅₀ (nM)Hematological Toxicity Risk
    Olaparib Dual PARP-1/25.01.00.2x15.0High
    Niraparib Dual PARP-1/23.82.10.5x10.5High
    2-Aminoisoquinolin-1(2H)-one Lead PARP-1 Selective0.8>100.0>125x2.5Low (Predicted)

    Note: The isoquinolin-1(2H)-one lead demonstrates sub-nanomolar PARP-1 inhibition, outperforming first-generation drugs while virtually eliminating PARP-2 binding.

    Self-Validating Experimental Protocols

    To objectively validate the efficacy and mechanism of 2-Aminoisoquinolin-1(2H)-one analogs, researchers must employ functional assays that measure physical trapping rather than mere enzymatic inhibition. The protocols below are designed as self-validating systems: every step contains an intrinsic biological rationale to ensure data integrity.

    Protocol A: Chromatin-Bound PARP Trapping Assay

    Objective: To quantify the physical trapping of PARP-1 on DNA. Causality Focus: Standard cell-free enzymatic assays only measure catalytic inhibition. However, the cytotoxicity of PARP inhibitors is driven by their ability to trap PARP-1 on chromatin. Subcellular fractionation is strictly required because cytosolic PARP does not contribute to replication fork collapse.

    • Cell Culture & Treatment: Plate BRCA-mutant cells (e.g., SUM149PT) at 70% confluency. Treat with the isoquinolin-1(2H)-one analog in a dose-response format (0.1 nM to 1000 nM) for exactly 4 hours.

      • Rationale: A 4-hour window is optimal for capturing the primary trapping event before secondary apoptotic DNA fragmentation degrades the chromatin architecture.

    • Lysis & Cytosolic Extraction: Harvest cells and lyse in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.1% NP-40) for 10 minutes on ice. Centrifuge at 3,000 x g for 5 minutes. Discard the supernatant.

      • Rationale: The hypotonic shock and mild detergent gently disrupt the plasma membrane while keeping the nuclear envelope intact, allowing the complete removal of unbound, cytosolic PARP-1.

    • Chromatin Isolation: Resuspend the nuclear pellet in a high-salt extraction buffer (400 mM NaCl, 20 mM Tris-HCl, 1% Triton X-100). Sonicate for 3 cycles (10s on/10s off) at 30% amplitude.

      • Rationale: High salt concentrations and mechanical shearing are required to release the strongly bound, inhibitor-trapped PARP-1-DNA complexes from the insoluble chromatin fraction.

    • Western Blotting & Quantification: Resolve the lysates via SDS-PAGE. Probe with anti-PARP-1 and anti-Histone H3 (loading control). Calculate the Trapping Index (Ratio of Chromatin-bound PARP-1 to Histone H3).

    Workflow Visualization: Chromatin Trapping Assay

    Assay_Workflow Step1 1. Cell Culture (BRCA-mut vs WT) Step2 2. Compound Treatment (4h Dose Response) Step1->Step2 Step3 3. Hypotonic Lysis (Remove Cytosolic PARP) Step2->Step3 Step4 4. High-Salt Sonication (Isolate Chromatin) Step3->Step4 Step5 5. Western Blotting (Anti-PARP1, Anti-H3) Step4->Step5

    Diagram 2: Step-by-step subcellular fractionation workflow to isolate chromatin-bound PARP-1.

    Protocol B: Isogenic Cell Viability Assay (Synthetic Lethality Validation)

    Objective: To confirm that the cytotoxicity of the analog is strictly dependent on Homologous Recombination (HR) deficiency. Causality Focus: General cytotoxic agents kill both BRCA-WT and BRCA-mutant cells indiscriminately. By using an isogenic pair, we create an internal control system; a true PARP-1 selective synthetic lethal agent will show a massive leftward shift in the IC₅₀ curve exclusively in the BRCA-mutant line.

    • Seeding: Seed isogenic pairs (e.g., DLD1 BRCA2 WT and DLD1 BRCA2 KO) at 1,000 cells/well in 96-well opaque plates.

    • Treatment: Apply a 10-point, 3-fold serial dilution of the isoquinolin-1(2H)-one analog (starting at 10 µM).

    • Incubation: Incubate for 6 days.

      • Rationale: Multiple cell division cycles are required for trapped PARP to cause replication fork collision, collapse, and subsequent apoptosis. Short incubations (e.g., 48h) will yield false negatives.

    • Viability Readout: Add CellTiter-Glo reagent to quantify ATP (a proxy for metabolically active cells). Calculate the IC₅₀ utilizing a 4-parameter logistic regression.

    References

    • 3-phenyl-isoquinolin-1(2H)
    • Biological Evaluation of 3-Aminoisoquinolin-1(2H)
    • (Trifluoromethyl)isoquinolin-1(2H)
    Validation

    A Comparative Guide to the Structural Validation of 2-Aminoisoquinolin-1(2H)-one: The Definitive Role of X-ray Crystallography

    For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and intermolecular interactions—the very cornerstones of modern pharmaceutical design. The heterocyclic scaffold of 2-aminoisoisoquinolin-1(2H)-one presents a compelling case for rigorous structural analysis. Its derivatives are of significant interest, yet its synthesis can yield isomers, making definitive structural confirmation paramount.

    This guide provides an in-depth comparison of the primary analytical techniques used for small molecule characterization, centering on X-ray crystallography as the unequivocal "gold standard." We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for integrating multiple analytical techniques to build an unshakeable, self-validating structural dossier.

    The Central Question: Ensuring Structural Integrity

    The synthesis of substituted quinolines and isoquinolones can be complex, with the potential for multiple isomers to form.[1][2] For a molecule like 2-aminoisoisoquinolin-1(2H)-one, ambiguity in the position of the amino group or the tautomeric form (e.g., the lactam-lactim equilibrium) could have profound consequences on its biological activity and intellectual property claims.[3][4] While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential pieces of the puzzle, only X-ray crystallography can deliver a direct, high-resolution visualization of the atomic arrangement in the solid state.

    cluster_synthesis Compound Synthesis & Purification cluster_validation Structural Validation Workflow cluster_conclusion Final Dossier Synthesis Synthesis of 2-Aminoisoquinolin-1(2H)-one NMR NMR Spectroscopy (Connectivity & Environment) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS XRAY X-ray Crystallography (Definitive 3D Structure) Synthesis->XRAY DFT Computational Modeling (DFT) (Corroborative Data) Synthesis->DFT NMR->XRAY Provides Supporting Evidence MS->XRAY Provides Supporting Evidence Validated_Structure Unambiguous Validated Structure XRAY->Validated_Structure Gold Standard DFT->XRAY Provides Supporting Evidence

    Caption: Integrated workflow for the structural validation of a novel chemical entity.

    Part 1: X-ray Crystallography: The Gold Standard for Structural Elucidation

    Single-crystal X-ray diffraction provides direct, unambiguous evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It remains the most powerful technique for absolute structural assignment.[5] The process, however, is contingent on the ability to grow high-quality, single crystals.

    Causality in the Crystallographic Workflow

    The success of an X-ray diffraction experiment is built upon a foundation of meticulous sample preparation. The goal is not merely to obtain a solid, but to encourage molecules to pack in a highly ordered, repeating three-dimensional lattice. This is because the diffraction experiment does not "see" a single molecule; it measures the average scattering from trillions of molecules held in a fixed orientation within the crystal. Any disorder or imperfection in this lattice will degrade the quality of the diffraction data and, consequently, the resolution of the final structure.[6]

    A 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) B 2. Crystal Mounting & Screening A->B C 3. X-ray Diffraction Data Collection B->C D 4. Structure Solution (Direct Methods/Patterson) C->D E 5. Model Refinement (Least-Squares Fitting) D->E F 6. Structure Validation (R-factors, Geometry) E->F F->E Iterative Correction G 7. CIF Generation & Deposition F->G

    Caption: The experimental workflow for single-crystal X-ray crystallography.

    Experimental Protocol: X-ray Structure Determination
    • Crystallization:

      • Objective: To grow single crystals of sufficient size (>50 µm) and quality (minimal defects).

      • Procedure:

        • Dissolve the purified 2-aminoisoisoquinolin-1(2H)-one in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

        • Employ a slow crystallization technique. Slow evaporation of the solvent in a loosely capped vial is a common starting point. Alternatively, vapor diffusion, where a less soluble "anti-solvent" slowly diffuses into the primary solution, can yield high-quality crystals.

        • Screen a variety of solvents and solvent mixtures. The choice of solvent is critical as it can influence crystal packing and even be incorporated into the crystal lattice.

    • Data Collection:

      • Objective: To measure the intensities of a large number of diffracted X-ray beams.

      • Procedure:

        • Carefully select and mount a suitable crystal on a goniometer head.

        • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots.

        • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) using a modern diffractometer.[7]

        • Rotate the crystal and collect a series of diffraction images until a complete, redundant dataset is obtained.

    • Structure Solution and Refinement:

      • Objective: To generate and optimize an atomic model that fits the experimental diffraction data.

      • Procedure:

        • Process the raw diffraction images to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

        • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[7]

        • Build an initial atomic model into the electron density map.

        • Refine the model iteratively using least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[8]

    Trustworthiness: The Pillars of Crystallographic Validation

    A solved crystal structure is not complete until it has been rigorously validated. Several key metrics provide a quantitative measure of the model's quality and its agreement with the experimental data.[9][10] One cannot simply accept the output of an automated process; critical evaluation is essential.[11]

    Parameter Description Typical Value (Small Molecule) Significance
    Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution.< 1.0 ÅHigh resolution is crucial for accurately placing atoms, especially hydrogens, and resolving subtle structural features.[8]
    R-factor (R1) Measures the agreement between the observed diffraction amplitudes and those calculated from the model.< 5% (0.05)A low R-factor indicates a good fit of the model to the data.[8]
    R-free Calculated like R1, but using a small subset (5-10%) of reflections that were not included in the refinement process.< 6% (0.06)A crucial cross-validation metric. A large gap between R1 and R-free can indicate overfitting of the model to the data.[8][9]
    Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0Values significantly different from 1.0 may suggest problems with the data or the model.
    Bond Lengths/Angles Comparison of the model's geometry to established chemical standards.Deviations < 0.02 ÅSignificant deviations from expected values for bond lengths and angles can indicate an incorrect model or unusual electronic effects.[12]
    Residual Electron Density (e⁻/ų) The electron density map should be largely flat after refinement, with no significant positive or negative peaks.< ±0.5 e⁻/ųLarge residual peaks may indicate missing atoms, disordered components, or an incorrect assignment.

    Note: While a Crystallographic Information File (CIF) for 2-aminoisoisoquinolin-1(2H)-one is not publicly available as of this writing, the validation principles described are universal. The values presented are typical for high-quality small-molecule structures.

    Part 2: Orthogonal Techniques for a Self-Validating System

    While X-ray crystallography provides the definitive answer, it is not performed in a vacuum. Other analytical techniques are essential for confirming the primary connectivity and molecular formula, providing corroborating evidence that strengthens the final structural assignment.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the most powerful technique for determining the connectivity of a molecule in solution.[13][14] For 2-aminoisoisoquinolin-1(2H)-one, a suite of NMR experiments would be required to build a complete picture.

    • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to trace out the spin systems within the aromatic rings.[15]

    • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[15]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for example, by connecting protons on the aromatic ring to the carbonyl carbon of the isoquinolinone core.[15]

    • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts.

    • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to achieve high homogeneity.[16]

    • Data Acquisition:

      • Acquire a standard 1D ¹H spectrum.

      • Acquire a broadband-decoupled 1D ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

      • Acquire a series of 2D spectra (COSY, HSQC, HMBC) using standard pulse programs.

    • Data Analysis: Integrate the spectra to assign all proton and carbon signals and establish the complete bonding network of the molecule.

    Mass Spectrometry (MS)

    Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine the molecular weight and confirm the elemental formula.[17][18]

    • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap can measure m/z to within a few parts per million (ppm).[19] This level of accuracy is sufficient to distinguish between molecules with the same nominal mass but different elemental compositions, providing strong evidence for the molecular formula (C₉H₈N₂O for 2-aminoisoisoquinolin-1(2H)-one).

    • Tandem MS (MS/MS): Can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern can provide clues about the molecule's structure, though interpretation can be complex.[17]

    • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., electrospray ionization, ESI) via direct infusion or coupled to a liquid chromatography (LC) system.

    • Data Acquisition: Acquire the mass spectrum in a high-resolution mode.

    • Data Analysis: Compare the experimentally measured exact mass to the theoretical exact mass for the proposed formula (C₉H₈N₂O). A mass error of < 5 ppm is considered excellent confirmation.

    Computational Chemistry

    Computational methods, particularly Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[20][21] While not a substitute for experimental data, it serves as a valuable corroborative tool.

    • Geometry Optimization: A DFT calculation can predict the lowest-energy 3D structure of the molecule. The bond lengths and angles from this computed structure can be compared to the experimental results from X-ray crystallography.[5]

    • NMR/IR Prediction: DFT can also be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra to the experimental ones can aid in signal assignment and further confirm the structure.

    Part 3: A Synthesized Comparison

    No single technique tells the whole story. A robust structural validation relies on the convergence of evidence from multiple, independent methods.

    Technique Information Provided State Strengths Limitations
    X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.SolidUnambiguous, high-resolution, "gold standard" for definitive proof.[9]Requires single crystals, which can be difficult to grow; structure is in the solid state.
    NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, relative stereochemistry.SolutionNon-destructive, provides detailed connectivity map, excellent for isomer differentiation.[13][14]Provides a time-averaged structure in solution; does not give absolute 3D coordinates or bond lengths.
    Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments (MS/MS).Gas PhaseExtremely sensitive, requires very little sample, provides definitive molecular formula.[17][22]Provides no information on connectivity or stereochemistry; isomers are often indistinguishable.
    Computational (DFT) Predicted 3D geometry, theoretical spectroscopic data (NMR, IR), electronic properties.In SilicoComplements experimental data, helps in spectral assignment, provides insight into molecular properties.[20][23]A theoretical model, not experimental proof; accuracy depends on the level of theory and basis set used.

    Conclusion: A Mandate for Rigor

    For a molecule such as 2-aminoisoisoquinolin-1(2H)-one, where subtle structural differences can have significant functional implications, a multi-faceted approach to validation is not just best practice—it is a scientific necessity. While NMR and MS provide foundational data on connectivity and composition, they leave room for ambiguity that is unacceptable in high-stakes research and development.

    X-ray crystallography stands alone in its ability to deliver a direct, high-resolution, and unambiguous picture of the molecular structure. The successful growth of a crystal and the subsequent validation of its structure against rigorous statistical metrics provide the highest possible level of confidence. By integrating crystallographic data with supporting evidence from spectroscopic and computational methods, researchers can construct a complete and self-validating structural dossier, ensuring that all subsequent biological and chemical investigations are built upon a foundation of absolute certainty.

    References

    • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

    • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

    • (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. ACS Publications. [Link]

    • (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

    • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

    • (n.d.). Small molecule analysis using MS. Bioanalysis Zone. [Link]

    • Elyashberg, M., et al. (n.d.). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC. [Link]

    • (2025, November 28). Small Molecule Structure Characterisation. La Trobe University. [Link]

    • (n.d.). Protein X-Ray Structure Validation: Key Criteria. XtalPi. [Link]

    • Johnson, K. (2023). COMPUTATIONAL CHEMISTRY: UNVEILING THE SECRETS OF MOLECULES WITH ALGORITHMS AND SIMULATIONS. Mintage Journal of Pharmaceutical and Medical Sciences. [Link]

    • Breitmaier, E. (n.d.). Structure Elucidation By NMR In Organic Chemistry. [Link]

    • (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]

    • (n.d.). Identifying molecular structural features by pattern recognition methods. RSC Publishing. [Link]

    • (n.d.). X-ray Diffraction Data for Refinement and Deposition. CCP4. [Link]

    • Aljamali, N. M. (2025, March 7). The Molecular Structure of Chemical Compounds by using Quantitative Calculations in Chemistry. ResearchGate. [Link]

    • (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. [Link]

    • (n.d.). Structure determination, refinement, and validation. PubMed. [Link]

    • Richardson, J. S., et al. (2013, September 21). Crystallographic Model Validation: from Diagnosis to Healing. PMC. [Link]

    • (n.d.). Structure Elucidation by NMR. ETH Zurich. [Link]

    • (n.d.). c3cc45228j.txt. Rsc.org. [Link]

    • (n.d.). 2-Aminoisoquinoline. PubChem. [Link]

    • (2020, May 15). Full wwPDB X-ray Structure Validation Report. wwPDB. [Link]

    • (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]

    • Cooper, D. R., et al. (2011, August 1). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. [Link]

    • (n.d.). CIF. USPEX. [Link]

    • (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

    • (n.d.). 1(2H)-Isoquinolinone. PubChem. [Link]

    • (n.d.). 5-aminoisoquinolin-1(2H)-one. PubChem. [Link]

    • (n.d.). 1(2H)-Isoquinolinone. NIST WebBook. [Link]

    • (n.d.). 2-aMino-1,2-dihydroisoquinolin-1(2H)-one — Chemical Substance Information. NextSDS. [Link]

    • (2022, March 11). Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calculations and DNA Binding Studies. MDPI. [Link]

    • (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

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    2-Aminoisoquinolin-1(2H)-one
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    2-Aminoisoquinolin-1(2H)-one
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